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molecular formula C6H7IN2 B1597618 (2-Iodophenyl)hydrazine CAS No. 50914-15-3

(2-Iodophenyl)hydrazine

Cat. No. B1597618
M. Wt: 234.04 g/mol
InChI Key: KMMKWMSHGAYLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233098B2

Procedure details

21.9 g (100 mmol) o-iodophenyl amine was dissolved in 40 mL concentrated hydrochloric acid. At 0° C., 6.9 g (100 mmol) sodium nitrite (dissolved in 35 mL water) was added dropwise, and stirred at 0° C. for half an hour. Then, SnCl2.2H2O 64.7 g (300 mmol) (dissolved in 70 mL concentrated hydrochloric acid) was added dropwise slowly, and reacted for about 3 h until complete. It was filtered to obtain a white solid, washed with a saturated solution of sodium chloride, and then washed with a mixed solvent of petroleum ether and diethyl ether (1:1). Then, the solid was adjusted to be basic with sodium hydroxide solution. The solid impurity therein was filtered, the aqueous phase was extracted with dichloromethane several times, the organic phases combined, dried, rotate evaporated to dryness to obtain a colorless oil 10.3 g, at a yield of 44.0%.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[N:9]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][NH2:9] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
IC1=C(C=CC=C1)N
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for about 3 h until complete
Duration
3 h
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
WASH
Type
WASH
Details
washed with a saturated solution of sodium chloride
WASH
Type
WASH
Details
washed with a mixed solvent of petroleum ether and diethyl ether (1:1)
FILTRATION
Type
FILTRATION
Details
The solid impurity therein was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane several times
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
rotate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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